Glucagon Receptor Antagonist Potency: Class-Level Baseline vs. Exemplified Dimethyl Analog
The patent describes a functional cell-based assay in CHO-K1 cells overexpressing the human glucagon receptor (CHO/GluR 12B). For all exemplified compounds, the IC50 for inhibition of glucagon-stimulated cAMP production is ≤10 µM. [1] The exemplified compound, N-(3-Cyano-4,5-dimethyl-thiophen-2-yl)-2,2-diphenyl-acetamide, falls within this range, but no specific IC50 value is disclosed for the unsubstituted parent compound. [1]
| Evidence Dimension | Inhibitory activity against glucagon receptor (cAMP production) |
|---|---|
| Target Compound Data | Not directly reported; assumed to be covered by the class-level claim of IC50 ≤ 10 µM |
| Comparator Or Baseline | Exemplified 4,5-dimethyl analog: IC50 ≤ 10 µM (precise value not disclosed) |
| Quantified Difference | Difference cannot be quantified due to missing specific data for both entities |
| Conditions | CHO/GluR12B cells, 0.1 nM glucagon stimulation, cAMP-Screen System |
Why This Matters
Establishes the target compound as a valid scaffold for glucagon receptor antagonist development, but its exact potency relative to the dimethyl analog remains undetermined.
- [1] US Patent 20040209943 A1, [0062]-[0063]. View Source
